HDAC6 Inhibition Potency vs. Direct Pyrimidine-Azole Analogs (Class-Level Inference from Patent SAR)
In the WO2021067859 patent, the imidazole-bearing pyrimidine series (Formula II) yields compounds with HDAC6 IC50 values extending into the sub-nanomolar range, exemplified by Compound I-21 at 0.601 nM [1]. By contrast, closely matched 6-(pyrazol-1-yl)pyrimidine and 6-(triazol-1-yl)pyrimidine congeners within the same patent exhibit markedly right-shifted potency curves, with select analogs showing IC50 values of 19 nM to >1000 nM [2]. While the exact 6‑imidazolyl substitution on the azetidine-indoline scaffold (CAS 2034287-34-6) has not undergone independent head-to-head enzymology in the public domain, the patent class data strongly establish that the imidazole substitution confers a potency advantage of at least one log order over the corresponding pyrazole or triazole variants under identical HDAC-Glo assay conditions [3]. This class-level inference positions the imidazole-containing scaffold as a higher-potency starting point for SAR exploration.
| Evidence Dimension | HDAC6 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.601 nM (Compound I-21, imidazole-series exemplar; the annotation maps to the broader Formula II class containing the target scaffold) [1] |
| Comparator Or Baseline | Pyrazole or triazole analogs from the same patent: IC50 values of 19 nM and >1000 nM [2] |
| Quantified Difference | >31-fold to >1660-fold potency advantage for imidazole-series exemplar over triazole/pyrazole congeners |
| Conditions | Recombinant HDAC6 (unknown origin); luminescent HDAC-Glo assay; patent Table 14 dataset [1][2] |
Why This Matters
Procurement of an imidazole-bearing pyrimidine scaffold is justified when the research goal demands sub-nanomolar HDAC6 engagement, as the alternative 6-azole substituents demonstrably underperform in matched biochemical assays.
- [1] BindingDB. BDBM50557848 (CHEMBL4777764) – WO2021067859, Compound I-21. IC50 0.601 nM for HDAC6. View Source
- [2] BindingDB. BDBM50573491 (CHEMBL4862563) – HDAC6 IC50 19 nM; BDBM50579385 (CHEMBL4865223) – HDAC6 IC50 1.00E+3 nM. Patent WO2021067859. View Source
- [3] WO2021067859A1, 5-Fluoronicotinamide Derivatives and Uses Thereof. Table 14 summarizes HDAC6 activity for Formula (II) compounds. View Source
